molecular formula C13H10FNO B1392239 4-(4-Fluorobenzoyl)-2-methylpyridine CAS No. 1187169-37-4

4-(4-Fluorobenzoyl)-2-methylpyridine

Cat. No. B1392239
CAS RN: 1187169-37-4
M. Wt: 215.22 g/mol
InChI Key: OOTDTIYAJNKOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Fluorobenzoyl” compounds are used in the synthesis of various chemical structures. For instance, “4-Fluorobenzoyl chloride” is used in the synthesis of polyphenylene ether and thioether ketones . It’s also used in the synthesis of fluorinated poly (aryl ether ketone)s containing 1,4-naphthalene moieties .


Synthesis Analysis

The synthesis of “4-Fluorobenzoyl” compounds involves various chemical reactions. For example, “4-Fluorobenzoyl chloride” has been used in Friedel-Crafts acylation reactions with 2,6-dimethylnaphthalene .


Molecular Structure Analysis

The molecular structure of “4-Fluorobenzoyl” compounds can be complex. For instance, “4-Fluorobenzoyl fluoride” has a molecular formula of C7H4F2O .


Chemical Reactions Analysis

“4-Fluorobenzoyl” compounds participate in various chemical reactions. For example, “4-Fluorobenzoyl chloride” undergoes a dehalogenation mechanism .


Physical And Chemical Properties Analysis

“4-Fluorobenzoyl” compounds have specific physical and chemical properties. For instance, “4-Fluorobenzoyl chloride” has a density of 1.342 g/mL at 25 °C and a boiling point of 82 °C/20 mmHg .

Scientific Research Applications

Conformational Analysis and Crystal Structure

The compound {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt has been synthesized and characterized for its conformational analysis in both solid and solution states. This compound, similar in structure to 4-(4-Fluorobenzoyl)-2-methylpyridine, demonstrates significant findings in the field of molecular conformation and crystallography, particularly in understanding the rotational barrier around the CN bond and polymorphism from different solvent recrystallization methods (Ribet et al., 2005).

Hydrogen Bonded Supramolecular Association

Research on organic acid-base salts formed from compounds similar to 4-(4-Fluorobenzoyl)-2-methylpyridine, such as 2-amino-4-methylpyridinium with various benzoic acids, reveals the significance of hydrogen bonding in forming supramolecular architectures. These studies contribute to the understanding of noncovalent interactions in crystal packing, which is crucial in the design of molecular materials (Khalib et al., 2014).

Novel Synthesis Pathways

Innovative synthesis methods have been developed for compounds structurally related to 4-(4-Fluorobenzoyl)-2-methylpyridine, demonstrating advancements in organic synthesis techniques. For instance, the synthesis of 4-fluoropyridines through a series of rearrangements showcases the complexity and creativity in modern synthetic chemistry (Wittmann et al., 2006).

Amide-Base Catalysis

Research involving amide-base systems for the coupling of benzylic C(sp3)-H bonds with carbonyls, using derivatives like 2-methylpyridines, provides insights into catalytic processes in organic chemistry. This is instrumental in the development of new synthetic methods and understanding reaction mechanisms (Shigeno et al., 2019).

Mechanism of Action

While specific mechanisms of action for “4-(4-Fluorobenzoyl)-2-methylpyridine” are not available, related compounds like “Motixafortide (BKT140 4-fluorobenzoyl)” act as a novel CXCR4 antagonist with an IC50 value of approximately 1 nM .

Safety and Hazards

“4-Fluorobenzoyl” compounds can pose safety hazards. For example, “4-Fluorobenzoyl chloride” causes severe skin burns and eye damage .

Future Directions

While specific future directions for “4-(4-Fluorobenzoyl)-2-methylpyridine” are not available, related compounds like “4-Fluorobenzoyl” are being used in the synthesis of new fluorine substituted phthalides of pharmaceutical interest .

properties

IUPAC Name

(4-fluorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-8-11(6-7-15-9)13(16)10-2-4-12(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTDTIYAJNKOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242479
Record name (4-Fluorophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzoyl)-2-methylpyridine

CAS RN

1187169-37-4
Record name (4-Fluorophenyl)(2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluorophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorobenzoyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorobenzoyl)-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
4-(4-Fluorobenzoyl)-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
4-(4-Fluorobenzoyl)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
4-(4-Fluorobenzoyl)-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(4-Fluorobenzoyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.